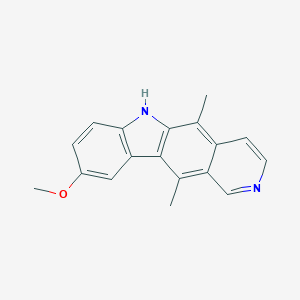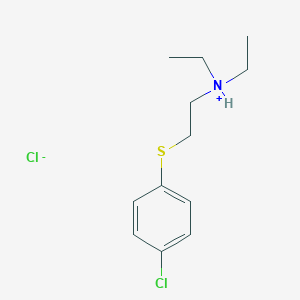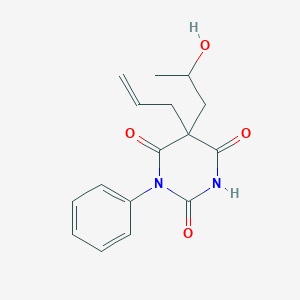
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid, also known as AHPB, is a barbituric acid derivative that has gained attention due to its potential as a therapeutic agent. It was first synthesized in the 1960s and has since been the subject of several scientific studies. AHPB has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid is not fully understood, but it is thought to act on the GABAergic system. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to enhance GABA-mediated neurotransmission, which may contribute to its sedative and anxiolytic effects. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has also been found to inhibit the activity of the enzyme acetylcholinesterase, which may contribute to its anticonvulsant effects.
生化和生理效应
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to have various biochemical and physiological effects, including anticonvulsant, sedative, anxiolytic, and neuroprotective effects. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has also been found to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to inhibit the activity of acetylcholinesterase, which may contribute to its anticonvulsant effects.
实验室实验的优点和局限性
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has several advantages as a therapeutic agent, including its anticonvulsant, sedative, anxiolytic, and neuroprotective effects. However, there are also limitations to its use in lab experiments. One limitation is that 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to have low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid. One area of interest is its potential as a neuroprotective agent in various neurological disorders, including stroke and traumatic brain injury. Further research is needed to determine the optimal dosing and administration of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid in these settings. Additionally, more research is needed to understand the exact mechanism of action of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid, which may lead to the development of more effective therapeutic agents.
合成方法
The synthesis of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid involves the reaction of phenylmalonic acid with allyl bromide, followed by the reaction of the resulting product with diethyl carbonate. The final step involves the reaction of the product with urea and sodium ethoxide. The synthesis of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been well-documented in scientific literature, and its purity can be confirmed through various analytical techniques.
科学研究应用
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to have anticonvulsant, sedative, and anxiolytic effects in animal models. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has also been studied for its potential as a neuroprotective agent, with promising results in animal models of ischemic stroke and traumatic brain injury. Additionally, 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
属性
CAS 编号 |
14305-83-0 |
|---|---|
产品名称 |
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid |
分子式 |
C16H18N2O4 |
分子量 |
302.32 g/mol |
IUPAC 名称 |
5-(2-hydroxypropyl)-1-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H18N2O4/c1-3-9-16(10-11(2)19)13(20)17-15(22)18(14(16)21)12-7-5-4-6-8-12/h3-8,11,19H,1,9-10H2,2H3,(H,17,20,22) |
InChI 键 |
HLLVNQIINMJLBS-UHFFFAOYSA-N |
SMILES |
CC(CC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC=C)O |
规范 SMILES |
CC(CC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC=C)O |
同义词 |
5-allyl-(beta-hydroxy)propyl-N-phenylbarbituric acid 5-allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



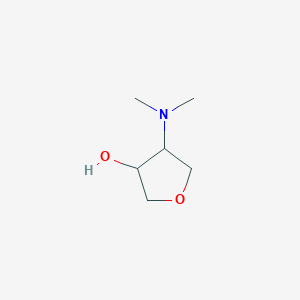
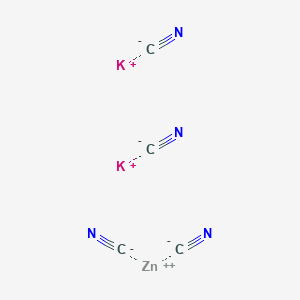
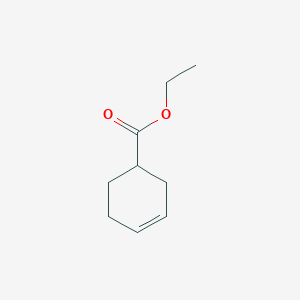
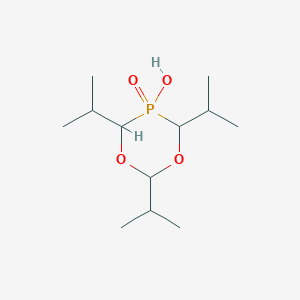
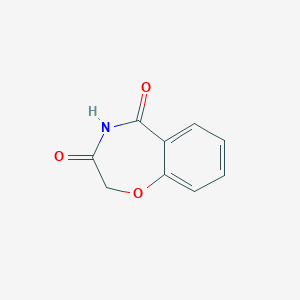
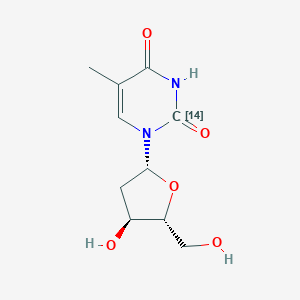
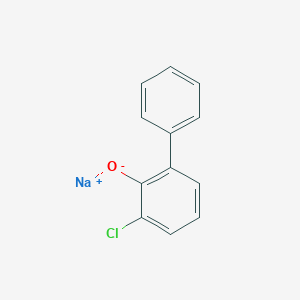
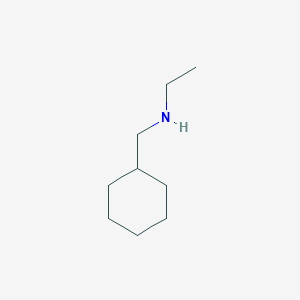
![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
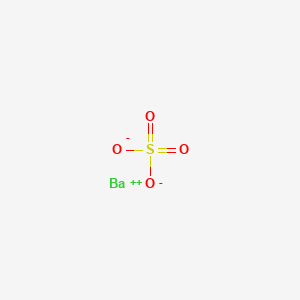
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)
